molecular formula C22H27NO4 B1424222 Otilonium Bromide ITS-2 CAS No. 51444-79-2

Otilonium Bromide ITS-2

Cat. No.: B1424222
CAS No.: 51444-79-2
M. Wt: 369.5 g/mol
InChI Key: IYKWPMYHASDTRV-UHFFFAOYSA-N
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Description

Otilonium Bromide ITS-2 is a pharmacologically active compound primarily used as a spasmolytic agent. It is known for its efficacy in treating conditions such as irritable bowel syndrome (IBS) by acting as an L-type calcium channel antagonist in intestinal and colonic smooth muscle cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Otilonium Bromide ITS-2 can be synthesized through a multi-step organic synthesis process. The starting materials typically include diethylamine, methyl bromide, and specific aromatic compounds. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes to ensure consistency and purity. The compound is then purified through crystallization and filtration techniques to achieve pharmaceutical-grade quality.

Chemical Reactions Analysis

Types of Reactions: Otilonium Bromide ITS-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.

Scientific Research Applications

Otilonium Bromide ITS-2 has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

  • Biology: Studied for its effects on smooth muscle cells and its potential use in treating gastrointestinal disorders.

  • Medicine: Employed in clinical trials for the treatment of IBS and other gastrointestinal conditions.

  • Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Otilonium Bromide ITS-2 exerts its effects by antagonizing L-type calcium channels in smooth muscle cells. This action leads to the relaxation of intestinal and colonic smooth muscles, thereby alleviating symptoms associated with gastrointestinal disorders.

Molecular Targets and Pathways Involved: The primary molecular target is the L-type calcium channel, and the pathways involved include the modulation of intracellular calcium levels, which in turn affects muscle contraction and relaxation.

Comparison with Similar Compounds

Otilonium Bromide ITS-2 is unique in its selective spasmolytic activity on gastrointestinal smooth muscle compared to other similar compounds. Some similar compounds include:

  • Dicyclomine: Another antimuscarinic agent used for treating IBS.

  • Mebeverine: A spasmolytic agent with similar applications in gastrointestinal disorders.

  • Hyoscyamine: An antispasmodic used for its anticholinergic properties.

This compound stands out due to its specific targeting of L-type calcium channels and its minimal side effects compared to other compounds.

Properties

IUPAC Name

4-[(2-octoxybenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-2-3-4-5-6-9-16-27-20-11-8-7-10-19(20)21(24)23-18-14-12-17(13-15-18)22(25)26/h7-8,10-15H,2-6,9,16H2,1H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKWPMYHASDTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51444-79-2
Record name 4-[2-(octyloxy)benzamido]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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